molecular formula C19H22N2O2S B2956042 2-[(4-methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 941951-46-8

2-[(4-methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2956042
CAS No.: 941951-46-8
M. Wt: 342.46
InChI Key: KREORUMUFKYAMI-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a synthetic organic compound that features a piperazine ring, a phenyl group, and a methoxyphenyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a phenyl group through a nucleophilic substitution reaction.

    Introduction of the Methoxyphenyl Sulfanyl Group: The methoxyphenyl sulfanyl group is introduced via a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.

    Final Coupling Reaction: The final step involves coupling the piperazine derivative with the methoxyphenyl sulfanyl intermediate under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is impaired, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methoxyphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxyphenyl sulfanyl group, in particular, differentiates it from other piperazine derivatives and contributes to its potential as a versatile lead compound in drug development.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-23-17-7-9-18(10-8-17)24-15-19(22)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREORUMUFKYAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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